2-Hydrazino-4-methoxy-7-methyl-1,3-benzothiazole
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Overview
Description
2-Hydrazino-4-methoxy-7-methyl-1,3-benzothiazole is a chemical compound with the molecular formula C9H11N3OS and a molecular weight of 209.27 g/mol . It is known for its versatile applications in various fields, including chemistry, biology, and medicine. The compound features a benzothiazole ring substituted with hydrazino, methoxy, and methyl groups, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 2-Hydrazino-4-methoxy-7-methyl-1,3-benzothiazole typically involves the reaction of 4-methoxy-7-methyl-1,3-benzothiazol-2-amine with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters, such as temperature, pressure, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
2-Hydrazino-4-methoxy-7-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution: The hydrazino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-Hydrazino-4-methoxy-7-methyl-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydrazino-4-methoxy-7-methyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity . The compound’s effects on cellular pathways may include the induction of apoptosis, inhibition of cell proliferation, and disruption of metabolic processes .
Comparison with Similar Compounds
2-Hydrazino-4-methoxy-7-methyl-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:
2-Amino-4-methoxy-7-methyl-1,3-benzothiazole: Lacks the hydrazino group, resulting in different reactivity and applications.
2-Hydrazino-6-methoxy-1,3-benzothiazole: Similar structure but with a different substitution pattern, leading to variations in chemical properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-5-3-4-6(13-2)7-8(5)14-9(11-7)12-10/h3-4H,10H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUQUJZBMXVMSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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